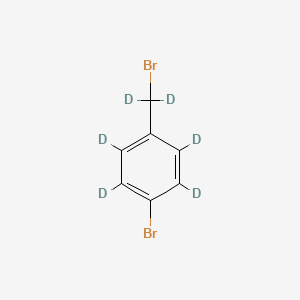

4-Bromobenzyl-d6 Bromide

描述

BenchChem offers high-quality 4-Bromobenzyl-d6 Bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromobenzyl-d6 Bromide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-bromo-4-[bromo(dideuterio)methyl]-2,3,5,6-tetradeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i1D,2D,3D,4D,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRBJYMANQKEAW-NVSFMWKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])Br)[2H])[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to 4-Bromobenzyl-d6 Bromide: Applications in High-Precision Quantitative Analysis

Introduction: The Role of Isotopic Labeling in Modern Analytics

In the fields of pharmaceutical development, metabolomics, and clinical diagnostics, the demand for analytical methods with the highest levels of accuracy, precision, and robustness is non-negotiable. Quantitative analysis, particularly when dealing with complex biological matrices like plasma or tissue homogenates, is susceptible to variations in sample preparation, instrument response, and matrix effects.[1] To overcome these challenges, the principle of isotope dilution mass spectrometry (IDMS) has been established as the gold standard.[2] This is achieved through the use of stable isotope-labeled (SIL) internal standards, which are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes such as deuterium (²H), ¹³C, or ¹⁵N.[3]

4-Bromobenzyl-d6 Bromide is a deuterated analog of 4-Bromobenzyl Bromide.[4] In this molecule, six hydrogen atoms have been replaced with deuterium, creating a mass shift that allows it to be distinguished from its unlabeled counterpart by a mass spectrometer.[4] However, its physicochemical properties remain nearly identical, ensuring it co-elutes during chromatography and experiences the same extraction inefficiencies and ionization suppression or enhancement as the target analyte.[3][5] This guide provides an in-depth overview of 4-Bromobenzyl-d6 Bromide, its core properties, and its critical role as a tool for achieving high-fidelity quantitative data in demanding research settings.

Core Physicochemical Properties

The utility of 4-Bromobenzyl-d6 Bromide is grounded in its specific molecular structure and isotopic enrichment. A clear understanding of these properties is essential for its proper application.

| Property | Value | Source(s) |

| CAS Number | 229948-68-9 | [4][6][7] |

| Molecular Formula | C₇D₆Br₂ | [4] |

| Molecular Weight | 255.97 g/mol | [4][7] |

| Synonyms | Benzene-1,2,4,5-d4, 3-bromo-6-(bromomethyl-d2); α,p-Dibromotoluene-d6 | [6][7] |

| Isotopic Enrichment | ≥98-99 atom % D | [4][6][7] |

| Chemical Purity | Typically ≥98% | [6] |

| CAS (Unlabeled) | 589-15-1 | [6][7] |

| Formula (Unlabeled) | C₇H₆Br₂ | [4] |

| MW (Unlabeled) | 249.93 g/mol | [4] |

Note: Properties of the unlabeled analog are provided for direct comparison.

Synthesis, Quality, and Mechanism of Action

Synthesis and Isotopic Purity

The synthesis of 4-Bromobenzyl-d6 Bromide is a multi-step process that starts with a deuterated precursor. While specific proprietary methods may vary, a common conceptual pathway involves the bromination of a deuterated toluene derivative. For its non-deuterated counterpart, synthesis often involves the radical bromination of p-bromotoluene using N-bromosuccinimide (NBS) or elemental bromine under UV irradiation.[8][9] A similar principle applies to the deuterated version, starting with toluene-d8.

The two most critical quality attributes for this compound are:

-

Isotopic Purity (Enrichment): This must be high (typically >98 atom % D) to prevent signal overlap from the unlabeled isotopes of the internal standard into the mass channel of the analyte.[1]

-

Chemical Purity: High chemical purity ensures that no contaminants are present that could interfere with the analysis or represent a false analyte signal.[1]

Mechanism of Action in Quantitative Analysis

The power of 4-Bromobenzyl-d6 Bromide as an internal standard lies in the principle of isotope dilution.[2] By adding a precise, known amount of the deuterated standard to a sample at the very beginning of the workflow, it acts as a perfect surrogate for the unlabeled analyte.[2] Any analyte loss during sample extraction, cleanup, or derivatization, as well as variations in injection volume or mass spectrometer ionization efficiency, will be mirrored by an equivalent proportional loss of the deuterated standard.[2]

Consequently, the ratio of the analyte's mass spectrometry signal to the internal standard's signal remains constant, irrespective of these variations.[5] This provides a highly accurate and precise measurement of the analyte's true concentration in the original sample.

Applications in Research and Drug Development

While 4-Bromobenzyl Bromide itself is a versatile alkylating agent used in the synthesis of pharmaceuticals and other complex molecules, its deuterated form, 4-Bromobenzyl-d6 Bromide, is primarily used as a reference standard in analytical chemistry.[4]

Its main applications include:

-

Internal Standard for Mass Spectrometry: It is the ideal internal standard for the quantification of 4-Bromobenzyl Bromide or any molecule synthesized using it as a precursor. Because it co-elutes chromatographically with the analyte, it provides the most accurate correction for matrix effects.[3]

-

Pharmacokinetic (PK) Studies: In drug development, it can be used to precisely quantify metabolites that retain the bromobenzyl moiety, helping to build accurate pharmacokinetic profiles.[4]

-

Metabolic Research: Used to trace the metabolic fate of compounds containing the bromobenzyl group without altering the underlying chemical reactivity.[4]

Experimental Protocol: Quantification of a Target Analyte in Plasma using LC-MS/MS

This protocol provides a representative workflow for using 4-Bromobenzyl-d6 Bromide as an internal standard (IS) to quantify a hypothetical target analyte, "Analyte-X" (which is structurally similar or a derivative), in a human plasma sample.

Objective: To determine the concentration of Analyte-X in plasma with high accuracy and precision.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard.

Step-by-Step Protocol:

-

Preparation of Standards:

-

Prepare a primary stock solution of Analyte-X and 4-Bromobenzyl-d6 Bromide (IS) in a suitable organic solvent (e.g., Methanol) at 1 mg/mL.

-

Create a working IS spiking solution by diluting the IS stock to a fixed concentration (e.g., 100 ng/mL).

-

Prepare a series of calibration standards by spiking appropriate volumes of the Analyte-X stock solution into blank, analyte-free plasma to create a concentration curve (e.g., 0.1 to 1000 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of each calibration standard, quality control (QC) sample, and unknown plasma sample into separate 1.5 mL microcentrifuge tubes.

-

Causality Check: Add 10 µL of the IS working solution (100 ng/mL) to every tube (except for "blank blank" samples). This is the critical isotope dilution step. Adding the IS early ensures it undergoes all subsequent sample processing steps alongside the analyte.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Inject 5 µL of the supernatant onto a C18 reverse-phase column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient should be optimized to provide sharp, symmetric peaks for both Analyte-X and the IS, ensuring they co-elute.

-

Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both Analyte-X and the IS. For example:

-

Analyte-X (Unlabeled): Q1: m/z 250.9 -> Q3: m/z 170.0

-

IS (4-Bromobenzyl-d6 Bromide): Q1: m/z 257.0 -> Q3: m/z 176.0

-

-

-

Data Analysis:

-

Integrate the peak areas for both the Analyte-X and the IS transitions.

-

Calculate the Peak Area Ratio (PAR) for each sample: PAR = (Peak Area of Analyte-X) / (Peak Area of IS).

-

Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations. Apply a linear regression with 1/x² weighting.

-

Determine the concentration of Analyte-X in the unknown samples by interpolating their PAR values from the calibration curve.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of using a deuterated internal standard in a quantitative LC-MS/MS assay.

Caption: Workflow for quantitative analysis using an internal standard.

Handling, Storage, and Safety

The non-deuterated analog, 4-Bromobenzyl Bromide, is classified as a corrosive substance that causes severe skin burns and eye damage.[10][11] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[10][12] Although safety data for the deuterated version is less common, it should be handled with the same level of caution due to its identical chemical reactivity.

-

Handling: Always handle 4-Bromobenzyl-d6 Bromide in a certified chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[12] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[7][11] Keep away from incompatible materials such as bases, alcohols, and amines.[13]

-

First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.[12] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[11] If inhaled, move the person to fresh air.[11] If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical attention.[11]

Conclusion

4-Bromobenzyl-d6 Bromide is an indispensable tool for high-precision quantitative analysis. Its near-identical physicochemical properties to its unlabeled counterpart make it the ideal internal standard for correcting analytical variability in complex matrices.[2] By leveraging the principles of isotope dilution mass spectrometry, researchers and drug development professionals can achieve highly accurate, precise, and reliable data, ensuring the integrity and confidence required for critical decision-making in science and medicine.[2]

References

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem. Retrieved from [Link]

-

A Review: Use of Deuterated Internal Standards in Mass Spectometry Techniques. (n.d.). ResearchGate. Retrieved from [Link]

-

4-Bromobenzyl bromide. (n.d.). Weifang Richem International Ltd. Retrieved from [Link]

-

4-Bromobenzyl bromide CAS 589-15-1. (n.d.). Caming Pharmaceutical Ltd. Retrieved from [Link]

-

4-Bromobenzyl bromide. (n.d.). PubChem. Retrieved from [Link]

-

Preparation of 4-bromobenzyl bromide. (n.d.). PrepChem.com. Retrieved from [Link]

-

Material Safety Data Sheet - 4-Bromobenzyl bromide, 98%. (2005, October 3). Cole-Parmer. Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. 4-Bromobenzyl-d6 Bromide | Benchchem [benchchem.com]

- 5. texilajournal.com [texilajournal.com]

- 6. 4-Bromobenzyl-d6 Bromide | LGC Standards [lgcstandards.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. Page loading... [wap.guidechem.com]

- 9. prepchem.com [prepchem.com]

- 10. 4-Bromobenzyl bromide | C7H6Br2 | CID 68527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

Physicochemical Profiling and Synthetic Applications of 4-Bromobenzyl-d6 Bromide: A Technical Whitepaper

Executive Summary

4-Bromobenzyl-d6 Bromide (CAS: 229948-68-9) is a highly enriched, stable isotopologue of 4-bromobenzyl bromide[1]. By replacing six protium atoms with deuterium at both the aromatic and benzylic positions, this compound serves as a critical building block in medicinal chemistry, pharmacokinetic (PK) tracing, and advanced nuclear magnetic resonance (NMR) spectroscopy[1][2]. As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between the fundamental physicochemical properties of this compound and its practical execution in complex synthetic workflows.

Physicochemical Characteristics & Causality

The physical behavior of 4-Bromobenzyl-d6 Bromide is heavily dictated by its di-brominated scaffold and isotopic labeling. While deuterium substitution increases the molecular weight, it imparts negligible changes to macroscopic properties like melting and boiling points due to the dominant van der Waals forces exerted by the heavy bromine atoms[3][4].

Quantitative Physicochemical Profile

| Property | Value | Causality / Scientific Context |

| CAS Number | 229948-68-9 | Unique registry for the d6 isotopologue[1]. |

| Molecular Formula | C₇D₆Br₂ | Six protium atoms replaced by deuterium[1]. |

| Molecular Weight | 255.97 g/mol | ~6 Da heavier than unlabeled (249.93 g/mol ) due to isotopic mass difference[1][2]. |

| Isotopic Enrichment | ≥ 98 atom % D | Ensures minimal protium background in NMR and PK tracing[1][5]. |

| Appearance | White to light yellow solid | Coloration arises from trace free bromine or degradation over time[3][6]. |

| Melting Point | 60–64 °C | Crystal lattice energy remains largely unaffected by deuterium substitution[3][4]. |

| Boiling Point | 115–124 °C (at 12 mmHg) | Governed primarily by the heavy bromine atoms and molecular dipole[4][7]. |

| Density | ~1.85 g/cm³ | High density characteristic of di-brominated aromatic compounds[4]. |

| Solubility | Soluble in DCM, EtOAc; Insoluble in H₂O | Non-polar aromatic ring and halogen substituents dictate lipophilicity[6]. |

Mechanistic Insight : The benzylic bromide moiety is exceptionally reactive toward nucleophiles[4]. The adjacent aromatic ring stabilizes the transition state during S_N2 displacements. Furthermore, the incorporation of deuterium at the benzylic position (CD₂Br) introduces a primary Kinetic Isotope Effect (KIE) . Because the C-D bond has a lower zero-point energy than the C-H bond, it is significantly harder to cleave. This property is strategically leveraged in drug design to block rapid cytochrome P450-mediated benzylic oxidation, thereby extending the half-life of pharmaceutical candidates[1].

Fig 1. Free-radical bromination pathway for synthesizing 4-Bromobenzyl-d6 Bromide.

Synthetic Workflows and Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and a validation checkpoint to guarantee experimental success.

Protocol A: Self-Validating N-Alkylation for Deuterated Biaryl Scaffolds

This protocol details the integration of 4-Bromobenzyl-d6 Bromide into a primary amine to generate an aminomethyl-substituted biaryl library[1][8].

-

Step 1: Electrophile Preparation

-

Action: Dissolve 1.0 eq of the target amine in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

-

Causality: Anhydrous conditions are mandatory. 4-Bromobenzyl-d6 Bromide is moisture-sensitive and will hydrolyze into 4-bromobenzyl-d6 alcohol, releasing corrosive hydrogen bromide (HBr) gas[4][6].

-

-

Step 2: Base Activation

-

Action: Add 2.5 eq of anhydrous Potassium Carbonate (K₂CO₃). Stir for 15 minutes at room temperature.

-

Causality: K₂CO₃ acts as a mild, non-nucleophilic base to deprotonate the amine and scavenge the HBr byproduct, driving the equilibrium forward without inducing unwanted elimination side-reactions.

-

-

Step 3: S_N2 Displacement

-

Action: Slowly add 1.1 eq of 4-Bromobenzyl-d6 Bromide dropwise. Elevate the temperature to 80°C and stir for 4–6 hours.

-

Causality: Dropwise addition prevents localized high concentrations of the electrophile, minimizing the risk of over-alkylation (tertiary amine formation).

-

-

Step 4: Validation Checkpoint (Self-Validation)

-

Action: Perform Thin-Layer Chromatography (TLC) using an 8:2 Hexane:Ethyl Acetate system.

-

Validation: Do not proceed to workup until the UV-active spot corresponding to 4-Bromobenzyl-d6 Bromide completely disappears. Post-workup, perform Liquid Chromatography-Mass Spectrometry (LC-MS). The product must exhibit a mass shift of exactly +6 Da compared to the non-deuterated analog, confirming intact d6 incorporation.

-

Fig 2. Self-validating N-alkylation workflow utilizing 4-Bromobenzyl-d6 Bromide.

Protocol B: NMR Sample Preparation and Spectral Silence Validation

Deuterated compounds are heavily utilized to simplify complex NMR spectra[1].

-

Step 1: Solvent Selection

-

Action: Dissolve 5 mg of the synthesized d6-labeled product in 0.6 mL of non-deuterated Chloroform (CHCl₃) or standard CDCl₃ depending on the target nucleus.

-

Causality: To verify isotopic purity, ¹H NMR must be run to detect residual protium.

-

-

Step 2: Validation Checkpoint (Self-Validation)

-

Validation: In a pure sample of 4-Bromobenzyl-d6 Bromide, the ¹H NMR spectrum must be "spectrally silent" in the aromatic (δ 7.1–7.5 ppm) and benzylic (δ 4.4 ppm) regions. Any residual peaks in these regions directly quantify the protium impurity. The isotopic enrichment should reflect the ≥98 atom % D specification[1][2].

-

Safety, Handling, and Storage Logistics

Handling 4-Bromobenzyl-d6 Bromide requires stringent safety protocols due to its aggressive reactivity[9].

-

Hazard Profile : The compound is a potent lachrymator (induces severe tearing) and a corrosive agent capable of causing severe skin burns and eye damage[7][9]. All manipulations must be performed in a certified fume hood.

-

Storage Causality : Must be stored at 2–8 °C in a tightly sealed, desiccated environment[2]. Elevated temperatures and ambient moisture accelerate hydrolytic degradation, compromising the benzylic bromide integrity and lowering synthetic yields[4].

References

2.[3] Title: 4-Bromobenzyl bromide Source: nanfangchem.com URL:[Link]

3.[7] Title: 4-Bromobenzyl Bromide CAS NO.589-15-1 Source: lookchem.com URL:[Link]

4.[9] Title: 4-Bromobenzyl bromide | C7H6Br2 | CID 68527 - PubChem Source: nih.gov URL: [Link]

Sources

- 1. 4-Bromobenzyl-d6 Bromide | Benchchem [benchchem.com]

- 2. 1-Bromo-4-(bromomethyl)benzene-d6 | 229948-68-9 [sigmaaldrich.com]

- 3. 4-Bromobenzyl bromide [nanfangchem.com]

- 4. guidechem.com [guidechem.com]

- 5. 4-Bromobenzyl-d6 Bromide | LGC Standards [lgcstandards.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-Bromobenzyl Bromide, CasNo.589-15-1 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 8. 4-Bromobenzyl bromide | 589-15-1 [chemicalbook.com]

- 9. 4-Bromobenzyl bromide | C7H6Br2 | CID 68527 - PubChem [pubchem.ncbi.nlm.nih.gov]

Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Bromobenzyl-d6 Bromide in Drug Discovery

Executive Summary

In contemporary medicinal chemistry and pharmacokinetic (PK) optimization, the strategic deployment of stable isotopes has transitioned from a niche analytical tool to a foundational strategy in drug design. As a Senior Application Scientist overseeing ADME (Absorption, Distribution, Metabolism, and Excretion) optimization, I frequently utilize 4-Bromobenzyl-d6 Bromide to engineer metabolic resistance into lead compounds.

This technical guide provides an in-depth analysis of 4-Bromobenzyl-d6 Bromide, detailing its physicochemical properties, its mechanistic utility in hijacking the Kinetic Isotope Effect (KIE)[1], and a field-validated, self-validating protocol for its chemoselective integration into pharmacophores.

Quantitative Profiling & Physicochemical Data

To effectively utilize 4-Bromobenzyl-d6 Bromide, one must understand its exact mass and isotopic specifications compared to its unlabelled counterpart. The substitution of six hydrogen atoms with deuterium at both the benzylic and aromatic positions alters its molecular weight and spectral footprint, which is critical for downstream LC-MS/MS and NMR tracking[2].

| Property | 4-Bromobenzyl-d6 Bromide (Deuterated) | 4-Bromobenzyl Bromide (Unlabelled) |

| Molecular Formula | C₇D₆Br₂[2] | C₇H₆Br₂ |

| Molecular Weight | 255.97 g/mol [2] | 249.93 g/mol |

| CAS Number | 229948-68-9[3] | 589-15-1 |

| Isotopic Enrichment | 98–99 atom % D[2][3] | N/A |

| Exact Mass | 253.921 Da[3] | 247.88 Da |

| Isomeric SMILES | [2H]c1c([2H])c(c([2H])c([2H])c1Br)C([2H])([2H])Br[3] | BrCc1ccc(Br)cc1 |

Mechanistic Rationale: Hijacking the Kinetic Isotope Effect (KIE)

The primary application of 4-Bromobenzyl-d6 Bromide in drug discovery is to artificially induce a longer drug half-life ( t1/2 ) and achieve greater systemic exposure[1].

The Causality of Deuteration: Cytochrome P450 (CYP450) enzymes aggressively target benzylic carbons for oxidative metabolism, often leading to rapid clearance of a drug candidate. The carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy compared to the carbon-hydrogen (C-H) bond. Consequently, cleaving a C-D bond requires a significantly higher activation energy (typically 1.2 to 2.1 kcal/mol more). By substituting the reactive benzylic protons with deuterium using 4-Bromobenzyl-d6 Bromide, we create a metabolic bottleneck. This primary Kinetic Isotope Effect (KIE) drastically slows down the rate of benzylic oxidation, thereby enhancing the metabolic stability of the molecule without altering its target binding affinity.

Experimental Methodology: Chemoselective N-Alkylation Workflow

To harness the KIE, the d6-benzyl moiety must be integrated into the pharmacophore without inducing isotopic scrambling. Below is a field-proven, self-validating protocol for the chemoselective N-alkylation of a secondary amine using 4-Bromobenzyl-d6 Bromide.

Step 1: Substrate Preparation & Deprotonation

-

Action : Dissolve 1.0 equivalent of the secondary amine precursor in anhydrous N,N-Dimethylformamide (DMF) at a concentration of 0.2 M. Add 2.0 equivalents of Cesium Carbonate (Cs₂CO₃).

-

Causality & Insight : DMF is a highly polar aprotic solvent that prevents the solvation of the amine nucleophile, maximizing its reactivity. Cs₂CO₃ is specifically chosen over weaker bases (like K₂CO₃) because the larger cesium cation provides better organic solubility and enhances the nucleophilicity of the amine via the "cesium effect," ensuring rapid deprotonation.

Step 2: Electrophile Addition

-

Action : Cool the reaction mixture to 0 °C using an ice bath. Introduce 1.1 equivalents of 4-Bromobenzyl-d6 Bromide[2] dropwise over 10 minutes.

-

Causality & Insight : The benzylic bromide is an exceptionally strong electrophile. Cooling the system to 0 °C suppresses competing thermodynamic side reactions, such as polyalkylation or elimination, ensuring strict chemoselectivity. The slight 1.1 equivalent excess drives the reaction to completion while preventing difficult downstream purification.

Step 3: Reaction Propagation

-

Action : Allow the reaction to warm to ambient temperature (20–25 °C) and stir under a nitrogen (N₂) atmosphere for 12 hours.

-

Causality & Insight : The inert N₂ atmosphere prevents oxidative degradation of the amine intermediates. Gradual warming ensures a controlled kinetic rate, preventing thermal spikes that could lead to the formation of unwanted impurities.

Step 4: Quenching & Isolation

-

Action : Quench the reaction with cold distilled water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers thoroughly with 5% aqueous LiCl.

-

Causality & Insight : Water neutralizes any unreacted electrophile. The 5% LiCl wash is a critical, often-overlooked step; it completely partitions residual DMF out of the organic phase. Residual DMF will severely interfere with downstream NMR validation.

Step 5: Self-Validating Analytical Checkpoint

-

Action : Isolate the crude product and immediately analyze via High-Resolution Mass Spectrometry (HRMS) and ¹H-NMR.

-

Validation Criteria :

-

HRMS : The molecular ion peak must shift exactly +6.037 Da relative to the unlabelled analog, confirming the intact transfer of all six deuterium atoms[3].

-

¹H-NMR : The spectrum must show a complete absence of the benzylic singlet (typically ~4.5 ppm) and the aromatic multiplet (~7.2–7.5 ppm). If proton signals appear in these regions, it indicates isotopic scrambling or contamination, and the batch must be rejected.

-

Workflow Visualization

The following diagram illustrates the logical relationship between the synthetic integration of the d6-benzyl group and the subsequent biological validation of the Kinetic Isotope Effect.

Workflow of d6-benzyl integration and subsequent KIE validation via LC-MS/MS.

References

- Title: 4-Bromobenzyl-d6 Bromide Source: Benchchem URL

- Title: 4-Bromobenzyl-d6 Bromide - LGC Standards Source: LGC Standards URL

- Title: 4-Bromobenzyl bromide 98 589-15-1 Source: Sigma-Aldrich URL

- Title: Deuterated reagents in multicomponent reactions to afford deuterium-labeled products Source: Beilstein Journal of Organic Chemistry URL

Sources

Foreword: The Critical Role of Deuterated Compounds in Modern Drug Development

An In-depth Technical Guide to the Isotopic Enrichment and Purity of 4-Bromobenzyl-d6 Bromide

In the landscape of pharmaceutical research and development, the strategic incorporation of deuterium, the stable, heavy isotope of hydrogen, into drug candidates has emerged as a powerful tool for enhancing pharmacokinetic profiles. This approach, known as "deuterium-fortification," leverages the kinetic isotope effect to favorably alter a drug's metabolic fate, often leading to improved stability, reduced toxicity, and a longer half-life.[1][2] The success of this strategy is exemplified by FDA-approved drugs like Austedo® (deutetrabenazine), which demonstrates the tangible clinical benefits of isotopic substitution.[2][3]

4-Bromobenzyl-d6 Bromide is a key building block in the synthesis of a wide array of deuterated pharmaceutical intermediates.[4] Its utility lies in its bifunctional nature: a reactive benzyl bromide for nucleophilic substitution and a stable aromatic bromide amenable to cross-coupling reactions.[5] The integrity of this reagent, specifically its isotopic enrichment and chemical purity, is paramount. This guide provides a comprehensive technical overview of the synthesis, analysis, and quality control of 4-Bromobenzyl-d6 Bromide for researchers, scientists, and drug development professionals.

I. Synthesis and Isotopic Enrichment: A Tale of Two Brominations

The synthesis of 4-Bromobenzyl-d6 Bromide (C₆D₄CD₂Br₂) fundamentally involves the bromination of deuterated toluene (C₆D₅CD₃).[4] The process is a strategic two-step bromination targeting both the aromatic ring and the benzylic position.

Foundational Material: Deuterated Toluene (Toluene-d8)

The journey begins with high-purity toluene-d8. The isotopic enrichment of this starting material is the primary determinant of the final product's deuterium content. It is crucial to source toluene-d8 with the highest possible isotopic enrichment, typically exceeding 99 atom % D.

Electrophilic Aromatic Bromination

The first step is the bromination of the deuterated benzene ring. This is an electrophilic aromatic substitution reaction. A common method involves the in situ generation of bromine (Br₂) from hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr).[4]

Experimental Protocol: Aromatic Bromination of Toluene-d8

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagent Addition: Charge the flask with toluene-d8 and a suitable solvent such as carbon tetrachloride.

-

Bromination: Slowly add a mixture of hydrobromic acid and hydrogen peroxide to the stirring solution. The reaction is typically performed at a controlled temperature to prevent side reactions.

-

Work-up: Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

Radical-Mediated Side-Chain Bromination

Following the aromatic bromination, the benzylic position (CD₃) is brominated to yield the final product. This is a free-radical chain reaction, typically initiated by light or a radical initiator like AIBN (Azobisisobutyronitrile).

Experimental Protocol: Benzylic Bromination of 4-Bromo-toluene-d7

-

Reaction Setup: The crude 4-bromo-toluene-d7 is redissolved in a non-polar solvent (e.g., carbon tetrachloride). The flask is equipped with a reflux condenser and a light source (e.g., a 150W tungsten lamp).[6]

-

Initiation: The mixture is heated to reflux, and elemental bromine is added dropwise. The rate of addition is controlled to maintain a steady reaction, often monitored by the disappearance of the bromine color.[7]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and excess bromine is removed. The product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield 4-Bromobenzyl-d6 Bromide as a white solid.[7]

II. The Crucial Distinction: Isotopic Enrichment vs. Species Abundance

A common point of confusion is the difference between isotopic enrichment and species abundance.[8][9]

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position. For a starting material with 99.5% D enrichment, there is a 99.5% probability of finding a deuterium atom at any given labeled site.[8]

-

Species Abundance: This is the percentage of the total population of molecules that have a specific isotopic composition.[8][9]

It is a misconception that a starting material with 99.5% isotopic enrichment will result in a final product where 99.5% of the molecules are the fully deuterated (d6) version.[8] Due to the statistical distribution of isotopes, a mixture of isotopologues (molecules with the same chemical formula but different isotopic compositions) will be present. For a d6 compound, this will include small amounts of d5, d4, and so on.

III. Analytical Characterization: A Dual-Pronged Approach with NMR and MS

A robust analytical strategy employing both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for the comprehensive characterization of 4-Bromobenzyl-d6 Bromide.[1][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural and Quantitative Workhorse

NMR spectroscopy is indispensable for confirming the structural integrity of the molecule and quantifying the isotopic enrichment at specific sites.[]

-

¹H NMR (Proton NMR): This technique is exceptionally sensitive for detecting and quantifying the small amounts of residual protons in a highly deuterated sample.[8] By comparing the integration of the residual proton signals to a known internal standard, the overall isotopic enrichment can be determined with high accuracy. The absence or significant reduction of signals in the aromatic and benzylic regions confirms successful deuteration.

-

²H NMR (Deuterium NMR): This provides direct evidence of deuterium incorporation. The chemical shifts in the ²H NMR spectrum correspond to the positions of the deuterium atoms, confirming the labeling pattern.[12][13][14]

-

¹³C NMR (Carbon-13 NMR): This is used to confirm the carbon skeleton of the molecule and to ensure no unintended rearrangements have occurred during synthesis.

Experimental Protocol: NMR Analysis of 4-Bromobenzyl-d6 Bromide

-

Sample Preparation: Accurately weigh a sample of 4-Bromobenzyl-d6 Bromide and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube. Dissolve the solids in a deuterated solvent (e.g., chloroform-d) that does not have signals interfering with the analyte's signals.

-

¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) to ensure full relaxation of all protons for accurate integration.

-

Data Processing and Calculation: Integrate the signals corresponding to the residual protons on the aromatic ring and the benzyl group, as well as the signal from the internal standard. The isotopic enrichment is calculated by comparing the relative integrations.

-

²H and ¹³C NMR Acquisition: Acquire ²H and ¹³C NMR spectra to confirm the positions of deuterium labeling and the overall molecular structure.

Mass Spectrometry (MS): Unraveling the Isotopologue Distribution

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the gold standard for determining the distribution of isotopologues and confirming the overall isotopic purity.[1][15]

-

Principle: MS separates ions based on their mass-to-charge ratio (m/z).[15] The high resolution of modern instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, allows for the separation of the different isotopologues of 4-Bromobenzyl-d6 Bromide (d6, d5, d4, etc.), which have very small mass differences.[15][16]

-

Data Analysis: The relative intensities of the peaks corresponding to each isotopologue are used to determine their respective abundances. This data is crucial for understanding the complete isotopic profile of the material.[17]

Experimental Protocol: LC-HRMS Analysis of 4-Bromobenzyl-d6 Bromide

-

Sample Preparation: Prepare a dilute solution of 4-Bromobenzyl-d6 Bromide in a suitable solvent, such as acetonitrile.[15]

-

Chromatographic Separation: Inject the sample onto an LC system to separate the analyte from any potential impurities. A reverse-phase C18 column is often suitable.[18]

-

Mass Spectrometric Detection: The eluent from the LC is introduced into the HRMS. Acquire full-scan mass spectra in a suitable ionization mode (e.g., Electrospray Ionization - ESI).

-

Data Interpretation: Extract the ion chromatograms for the expected m/z values of the different isotopologues. The relative peak areas are used to calculate the percentage of each isotopologue.[16]

IV. Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data should be summarized in a structured table.

| Analytical Technique | Parameter Measured | Typical Specification |

| ¹H NMR | Isotopic Enrichment | > 99 atom % D |

| Chemical Purity (by NMR) | Molar Purity | > 98% |

| LC-HRMS | Species Abundance (d6) | > 98% |

| LC-HRMS | Chemical Purity (by UV/MS) | > 98% |

V. Visualization of the Analytical Workflow

The logical flow of the synthesis and analysis can be visualized to provide a clear overview of the process.

Caption: Workflow for the synthesis and analysis of 4-Bromobenzyl-d6 Bromide.

VI. Conclusion: Ensuring Quality and Confidence in Deuterated Building Blocks

The synthesis and rigorous analysis of 4-Bromobenzyl-d6 Bromide are critical for its successful application in pharmaceutical research. A thorough understanding of the synthetic pathway, coupled with a multi-technique analytical approach, ensures the high isotopic enrichment and chemical purity required for the development of next-generation deuterated therapeutics. By adhering to the principles and protocols outlined in this guide, researchers can have confidence in the quality of this vital deuterated building block, ultimately contributing to the advancement of innovative medicines.

References

Sources

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Bromobenzyl-d6 Bromide | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. guidechem.com [guidechem.com]

- 7. prepchem.com [prepchem.com]

- 8. isotope.com [isotope.com]

- 9. isotope.com [isotope.com]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. resolvemass.ca [resolvemass.ca]

- 16. almacgroup.com [almacgroup.com]

- 17. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 4-Bromobenzyl bromide | SIELC Technologies [sielc.com]

A Comprehensive Technical Guide on the Research Applications of 4-Bromobenzyl-d6 Bromide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Deuterium Labeling

Deuterium (²H or D) is a stable isotope of hydrogen containing a proton and a neutron. This effectively doubles its mass compared to protium (¹H). In 4-Bromobenzyl-d6 Bromide, the replacement of six hydrogen atoms with deuterium results in a significant and predictable mass increase. This mass difference is readily detectable by mass spectrometry (MS), forming the basis of its primary applications in research. The chemical properties of the deuterated compound remain nearly identical to its non-deuterated counterpart, a critical feature for its use as an analytical standard.[1]

Primary Applications in Research

The unique properties of 4-Bromobenzyl-d6 Bromide make it a versatile tool in several areas of scientific investigation.

Internal Standard for Quantitative Mass Spectrometry

The most common application of 4-Bromobenzyl-d6 Bromide is as an internal standard (IS) in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1]

Scientific Rationale: Quantitative accuracy in MS can be affected by various factors, including sample loss during preparation and matrix effects that can suppress or enhance the analyte signal.[1] An ideal internal standard co-elutes with the analyte and is affected by these factors in the same way. Due to its similar physicochemical properties, a deuterated standard like 4-Bromobenzyl-d6 Bromide serves as an excellent proxy for the non-deuterated analyte. By adding a known quantity of the deuterated standard to a sample, the analyte's signal can be normalized, correcting for variations and ensuring precise and accurate quantification.[1][2]

Experimental Workflow for Quantitative Analysis:

Caption: Workflow for quantitative analysis using a deuterated internal standard.

General Protocol:

-

Preparation of Calibration Curve: Prepare a series of standards with known concentrations of the analyte and a constant concentration of 4-Bromobenzyl-d6 Bromide.

-

Sample Spiking: Add a precise amount of 4-Bromobenzyl-d6 Bromide to all unknown samples.

-

Extraction: Perform the necessary extraction procedure to isolate the analyte and the internal standard.

-

Analysis: Analyze the samples using LC-MS or GC-MS, monitoring the specific mass transitions for both the analyte and the deuterated standard.

-

Quantification: Calculate the ratio of the analyte peak area to the internal standard peak area and determine the concentration of the analyte in the unknown samples from the calibration curve.

Derivatization Agent for Enhanced Analyte Detection

4-Bromobenzyl-d6 Bromide can also be used as a derivatizing agent to improve the analytical properties of certain molecules.[3][4]

Scientific Rationale: Some compounds, such as those containing carboxyl, thiol or phenol groups, may have poor chromatographic properties or low ionization efficiency.[3][5] Derivatization with 4-Bromobenzyl-d6 Bromide introduces a tag that can enhance volatility for GC analysis or improve ionization for MS, thereby increasing sensitivity.[4] The bromine atoms also introduce a characteristic isotopic pattern that aids in identification.[5]

Reaction: The benzyl bromide group is highly reactive and will readily undergo nucleophilic substitution with functional groups like amines, thiols, and alkoxides.[6][7]

Isotopic Labeling for Mechanistic and Metabolic Studies

The deuterium label in 4-Bromobenzyl-d6 Bromide makes it a valuable tool for tracing the metabolic fate of molecules and elucidating reaction mechanisms.[6][8]

Scientific Rationale: By incorporating 4-Bromobenzyl-d6 Bromide into a drug candidate or a bioactive molecule, researchers can track its transformation in biological systems.[][10] The distinct mass shift allows for the unambiguous identification of metabolites by mass spectrometry, even at low concentrations.[11][12] This enables the mapping of metabolic pathways and the identification of the enzymes involved.[8] The deuterium atoms can also provide increased resistance to metabolic degradation.[6]

Experimental Workflow for Metabolic Studies:

Caption: General workflow for a metabolic study using a deuterated tracer.

Synthesis and Chemical Properties

Synthesis: The non-deuterated 4-Bromobenzyl bromide is typically synthesized from p-bromotoluene through bromination.[13][14] The deuterated analog is prepared using a similar approach starting from deuterated toluene.[6]

Chemical Properties of the Non-Deuterated Analog:

| Property | Value |

| Molecular Formula | C₇H₆Br₂ |

| Molecular Weight | 249.93 g/mol [15] |

| Appearance | Off-white to light yellow crystalline solid[16][17] |

| Melting Point | 60-64 °C[16][18][19] |

| Solubility | May decompose in water[16] |

Note: The properties of the deuterated analog are very similar, with the primary difference being the molecular weight.

Broader Context and Related Compounds

The non-deuterated form, 4-Bromobenzyl bromide, is a versatile intermediate in organic synthesis, used in the production of pharmaceuticals, agrochemicals, and specialty polymers.[17][20] It serves as a building block for introducing a bromobenzyl group into target molecules.[6][15] The presence of two reactive bromine sites, one benzylic and one aromatic, allows for sequential chemical modifications.[7]

Conclusion

4-Bromobenzyl-d6 Bromide is a powerful tool in modern research, primarily due to its utility as a stable isotopic label. Its application as an internal standard in mass spectrometry significantly enhances the accuracy and reliability of quantitative measurements. Furthermore, its use in derivatization and metabolic studies provides researchers with the means to improve analytical sensitivity and gain deeper insights into complex biological processes. As analytical techniques continue to advance, the role of deuterated compounds like 4-Bromobenzyl-d6 Bromide will undoubtedly remain central to progress in the fields of drug discovery, metabolomics, and analytical chemistry.

References

-

Unknown. (n.d.). 4-Bromobenzyl bromide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-bromobenzyl bromide. Retrieved from [Link]

-

Unknown. (n.d.). 4-Bromobenzyl Group As a Linker for Chemical Probes. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-Bromobenzyl bromide. Retrieved from [Link]

-

Geltner, M., et al. (n.d.). Bromine-Based Derivatization of Carboxyl-Containing Metabolites for Liquid Chromatography–Trapped Ion Mobility Spectrometry–Mass Spectrometry. PMC. Retrieved from [Link]

-

Multichem Exports. (n.d.). 4-Bromobenzyl bromide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromobenzyl bromide. PubChem. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). 4-Bromobenzyl bromide. Retrieved from [Link]

-

Rocchetti, G., et al. (2022, December 7). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Retrieved from [Link]

-

Stable Isotope. (n.d.). Enhancing Drug Metabolism Studies with 13C-Labeled Compounds. Retrieved from [Link]

-

Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

-

Chokkathukalam, A., et al. (n.d.). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC. Retrieved from [Link]

-

Bentham Science. (n.d.). Isotopic Labeling of Metabolites in Drug Discovery Applications. Retrieved from [Link]

-

Chokkathukalam, A., et al. (2014, February). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PubMed. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Isotopic Labeling of Metabolites in Drug Discovery Applications. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lcms.cz [lcms.cz]

- 3. mdpi.com [mdpi.com]

- 4. Practical Derivatization Approaches for LC‑HRMS Metabolite Profiling - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Bromine-Based Derivatization of Carboxyl-Containing Metabolites for Liquid Chromatography–Trapped Ion Mobility Spectrometry–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Bromobenzyl-d6 Bromide | Benchchem [benchchem.com]

- 7. 4-Bromobenzyl Bromide | High-Purity Reagent | RUO [benchchem.com]

- 8. eurekaselect.com [eurekaselect.com]

- 10. researchgate.net [researchgate.net]

- 11. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. guidechem.com [guidechem.com]

- 14. prepchem.com [prepchem.com]

- 15. 4-Bromobenzyl bromide 98 589-15-1 [sigmaaldrich.com]

- 16. 4-Bromobenzyl bromide [nanfangchem.com]

- 17. chemimpex.com [chemimpex.com]

- 18. chembk.com [chembk.com]

- 19. 4-Bromobenzyl bromide | 589-15-1 [chemicalbook.com]

- 20. 4-Bromobenzyl bromide Exporter | 4-Bromobenzyl bromide Exporting Company | 4-Bromobenzyl bromide International Distributor [multichemexports.com]

4-Bromobenzyl-d6 Bromide: Advanced Storage, Stability, and Handling Protocols

Executive Summary

4-Bromobenzyl-d6 Bromide (CAS: 229948-68-9) is a highly specialized, stable isotope-labeled reagent utilized extensively in nuclear magnetic resonance (NMR) spectroscopy, pharmacokinetic tracing, and the synthesis of complex pharmaceutical intermediates[1][2]. While its deuterated nature provides unique analytical advantages, the compound retains the extreme reactivity characteristic of bifunctional benzylic halides[3]. This technical guide outlines the mechanistic vulnerabilities of 4-Bromobenzyl-d6 Bromide and establishes rigorous, self-validating protocols for its storage, handling, and stability verification.

Chemical Profiling and Mechanistic Vulnerabilities

The utility of 4-Bromobenzyl-d6 Bromide stems from its dual reactivity: an aromatic bromide suitable for palladium-catalyzed cross-coupling and a highly electrophilic benzylic bromide primed for nucleophilic substitution (SN2)[3]. However, this electrophilicity is also its primary vulnerability.

While the substitution of hydrogen for deuterium at the benzylic position (CD₂Br) introduces a minor kinetic isotope effect (KIE) that slightly increases the activation energy required for bond cleavage compared to its unlabelled counterpart (CAS: 589-15-1), the primary leaving group (Br⁻) remains highly labile[2].

Primary Degradation Pathways

-

Hydrolytic Degradation (Moisture Sensitivity): Exposure to ambient humidity results in rapid SN2 hydrolysis, yielding 4-bromobenzyl-d6 alcohol and hydrobromic acid (HBr)[4][5]. This process is autocatalytic; the evolved HBr increases local acidity, further accelerating the degradation of the remaining intact reagent.

-

Photolytic Cleavage (Light Sensitivity): The C-Br bond is highly sensitive to UV and visible light. Photon absorption induces homolytic cleavage, generating benzyl and bromine radicals that can propagate unwanted polymerization or cross-coupling artifacts[4].

Figure 1: Mechanistic degradation pathways of 4-Bromobenzyl-d6 Bromide via hydrolysis and photolysis.

Core Storage Directives

To preserve the >98 atom % deuterium enrichment and chemical purity of the reagent, the following storage parameters must be strictly enforced[2][4][5]:

-

Thermal Control: Long-term storage must be maintained at -20°C to suppress thermal degradation kinetics. Short-term transit or temporary handling can occur at 0–8°C, provided moisture is completely excluded.

-

Inert Atmosphere: The compound must be stored under a blanket of anhydrous Argon or Nitrogen. Argon is functionally superior as its higher density allows it to settle over the solid, providing a robust physical barrier against ambient oxygen and moisture[4].

-

Containment Architecture: Reagents must be housed in tightly sealed amber glass vials to block photolytic degradation. Caps must be PTFE-lined to prevent the highly reactive benzylic bromide from extracting plasticizers from standard rubber or silicone septa.

Quantitative Storage Matrix

| Storage Condition | Temperature | Atmosphere | Estimated Shelf Life | Primary Degradation Risk |

| Optimal Long-Term | -20°C | Anhydrous Argon | > 24 Months | Negligible if seal remains intact |

| Short-Term Transit | 0–8°C | Nitrogen / Argon | 3–6 Months | Minor Hydrolysis (if seal fluctuates) |

| Ambient (Improper) | 20–25°C | Ambient Air | < 1 Week | Rapid Hydrolysis & Photolysis |

Self-Validating Experimental Protocol: Stability Verification

Before utilizing stored 4-Bromobenzyl-d6 Bromide in sensitive synthetic steps, its integrity must be verified. Quantitative NMR (qNMR) is the preferred analytical method, as Gas Chromatography (GC-MS) can induce thermal degradation of the benzylic bromide in the high-temperature injection port, leading to false-positive degradation readings.

Step-by-Step qNMR Validation Workflow

This protocol is designed as a self-validating system, incorporating an internal standard to ensure mass balance and confirm that no invisible polymeric artifacts have formed.

-

Thermal Equilibration: Remove the sealed amber vial from -20°C storage and immediately place it in a vacuum desiccator for 30–45 minutes.

-

Causality: Allowing the vial to reach room temperature in a strictly moisture-free environment prevents atmospheric condensation from forming on the cold glass. Opening a cold vial ambiently will instantly introduce water, rapidly hydrolyzing the reagent.

-

-

Inert Handling: Transfer the equilibrated vial into an Argon-filled glovebox.

-

Causality: Glovebox handling entirely removes the variable of ambient humidity, ensuring the reagent remains pristine during the weighing process.

-

-

Sample Preparation (Self-Validating): Accurately weigh 5.0 mg of 4-Bromobenzyl-d6 Bromide and dissolve it in 0.5 mL of anhydrous, silver-foil stabilized CDCl₃. Add exactly 1.0 mg of an internal standard (e.g., 1,3,5-Trimethoxybenzene).

-

Causality: The internal standard allows for the absolute quantification of the intact compound. If the molar ratio deviates from the expected mass, it indicates the presence of NMR-silent degradation products (e.g., insoluble polymers).

-

-

Spectral Analysis: Acquire both ¹H and ²H NMR spectra.

-

Validation: In the ¹H spectrum, the absence of a benzylic CH₂ singlet (typically around ~4.4 ppm for the unlabelled compound) confirms the isotopic purity remains intact[2]. The appearance of new aromatic signals or a shift in the benzylic position indicates hydrolysis to the alcohol derivative.

-

-

Resealing and Storage: Backfill the stock vial with Argon, seal the cap tightly, wrap with Parafilm, and immediately return to the -20°C freezer.

Figure 2: Step-by-step workflow for the self-validating stability analysis of 4-Bromobenzyl-d6 Bromide.

References

- Benchchem. "4-Bromobenzyl-d6 Bromide | Benchchem".

- Spectrum Chemical (TCI AMERICA). "4-Bromobenzyl Bromide - Safety Data Sheet".

- Thermo Fisher Scientific. "4-Bromobenzyl bromide - SAFETY DATA SHEET".

- LGC Standards. "4-Bromobenzyl-d6 Bromide - LGC Standards".

- Benchchem. "4-Bromobenzyl Bromide | High-Purity Reagent".

Sources

Application Note: Absolute Quantitation of Polar Carboxylic Acids via Isotope-Coded Derivatization LC-MS/MS using 4-Bromobenzyl-d6 Bromide

Executive Summary

The quantitation of low-molecular-weight, highly polar metabolites (e.g., short-chain fatty acids, TCA cycle intermediates) by reversed-phase liquid chromatography-tandem mass spectrometry (RP-LC-MS/MS) presents significant analytical challenges. These molecules exhibit poor retention on standard C18 stationary phases and suffer from low ionization efficiency and severe matrix effects in electrospray ionization (ESI).

This application note details a robust, self-validating Isotope-Coded Derivatization (ICD) method utilizing 4-Bromobenzyl-d6 Bromide as a stable-isotope-labeled (SIL) reagent[1]. By coupling the analytes with a heavy bromobenzyl tag, the method simultaneously enhances chromatographic retention, dramatically improves ESI-MS/MS sensitivity, and provides a perfect internal standard system to correct for matrix-induced ion suppression[2].

Mechanistic Rationale & Chemical Advantages

The Reagent and Reaction Causality

4-Bromobenzyl bromide (CAS 589-15-1) and its deuterated isotopologue, 4-Bromobenzyl-d6 bromide (CAS 229948-68-9), are highly reactive bifunctional alkylating agents[3]. The derivatization relies on a bimolecular nucleophilic substitution (SN2) mechanism where the carboxylic acid is converted into a hydrophobic benzyl ester[1].

Experimental Causality:

-

Solvent Choice (Acetonitrile): The reaction must be performed in a polar aprotic solvent. Protic solvents (like water or methanol) would hydrogen-bond to the carboxylate anion, reducing its nucleophilicity, and could directly hydrolyze the benzylic bromide reagent.

-

Base Catalyst (Triethylamine): TEA acts as a non-nucleophilic base to deprotonate the carboxylic acid. This shifts the equilibrium to form the carboxylate anion, which is a vastly superior nucleophile for the SN2 attack compared to the neutral acid.

Fig 1: SN2 derivatization mechanism of carboxylic acids with 4-Bromobenzyl-d6 Bromide.

The Mass Spectrometric Advantage

-

Isotopic Signature: Bromine naturally exists as two stable isotopes (79Br and 81Br) in a nearly 1:1 ratio. This imparts a highly diagnostic M and M+2 doublet in the mass spectrum, allowing for rapid visual confirmation of derivatized peaks and filtering of background chemical noise[3].

-

Diagnostic Fragmentation: Under collision-induced dissociation (CID), the ester bond cleaves to yield a highly stable bromotropylium/bromobenzyl cation. This results in a universal, high-abundance product ion at m/z 169/171 (Light) and m/z 175/177 (Heavy), enabling highly sensitive Multiple Reaction Monitoring (MRM).

Experimental Methodology: Isotope-Coded Derivatization (ICD)

The ICD strategy eliminates the need to synthesize or purchase expensive, individual stable-isotope-labeled standards for every single metabolite[2]. Instead, the biological sample is derivatized with the "Light" reagent, and a pooled calibration standard is derivatized with the "Heavy" reagent[4].

Fig 2: Isotope-Coded Derivatization workflow using 4-BBB and 4-BBB-d6 for LC-MS/MS.

Step-by-Step Protocol

-

Sample Extraction: Aliquot 50 µL of plasma/serum. Add 150 µL of ice-cold LC-MS grade Acetonitrile to precipitate proteins. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to a clean glass autosampler vial.

-

Standard Preparation: Prepare a calibration curve of target carboxylic acids in neat Acetonitrile. Transfer 100 µL of each standard level to separate vials.

-

Base Addition: Add 10 µL of 100 mM Triethylamine (TEA) in Acetonitrile to all sample and standard vials.

-

Derivatization:

-

To the Biological Samples , add 20 µL of 50 mM 4-Bromobenzyl bromide (Light) in Acetonitrile.

-

To the Calibration Standards , add 20 µL of 50 mM 4-Bromobenzyl-d6 bromide (Heavy) in Acetonitrile[1].

-

-

Incubation: Seal the vials and incubate at 60°C for 60 minutes. Note: Heating is required to overcome the steric hindrance of branched or secondary carboxylic acids.

-

Quenching: Stop the reaction by adding 20 µL of 1% Formic Acid in Water. This neutralizes the TEA and destroys unreacted alkylating agent.

-

Multiplexing: Mix equal volumes (e.g., 50 µL) of the Light-derivatized biological sample and the Heavy-derivatized calibration standard.

-

Analysis: Inject 2 µL of the mixed solution into the LC-MS/MS system.

LC-MS/MS Analytical Parameters

Because the Light and Heavy derivatized analytes are chemically identical (differing only by 6 Da in mass), they perfectly co-elute on the LC column. Any ion suppression caused by the biological matrix affects both the Light analyte and Heavy internal standard equally, resulting in a self-correcting quantitative ratio.

Chromatographic Conditions

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)

-

Mobile Phase A: Water containing 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile containing 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Gradient: 20% B hold for 1 min; linear ramp to 95% B over 8 min; hold at 95% B for 2 min; re-equilibrate at 20% B for 3 min.

Mass Spectrometry (MRM) Parameters

Data is acquired in Positive Electrospray Ionization (ESI+) mode. The precursor masses below reflect the 79Br isotope. For rigorous confirmation, the 81Br isotope (Precursor + 2 Da) can be monitored as a qualifier transition.

| Analyte | Light Precursor [M+H]⁺ (m/z) | Light Product (m/z) | Heavy Precursor [M+H]⁺ (m/z) | Heavy Product (m/z) | Collision Energy (eV) |

| Acetic Acid | 229.0 | 169.0 | 235.0 | 175.0 | 20 |

| Propionic Acid | 243.0 | 169.0 | 249.0 | 175.0 | 20 |

| Butyric Acid | 257.0 | 169.0 | 263.0 | 175.0 | 22 |

| Lactic Acid | 259.0 | 169.0 | 265.0 | 175.0 | 22 |

| Succinic Acid * | 455.0 | 169.0 | 467.0 | 175.0 | 28 |

*Note: Dicarboxylic acids like succinic acid undergo double derivatization, resulting in a +12 Da mass shift between the Light and Heavy forms.

Method Validation & Performance Data

The implementation of the 4-BBB/4-BBB-d6 isotope-coded derivatization method yields exceptional analytical performance, bypassing the traditional limitations of SCFA analysis.

| Validation Parameter | Acetic Acid | Propionic Acid | Butyric Acid | Acceptance Criteria |

| Linearity (R²) | 0.9992 | 0.9995 | 0.9991 | > 0.990 |

| LOD (nM) | 2.5 | 1.8 | 1.5 | Signal-to-Noise > 3 |

| LOQ (nM) | 8.0 | 5.5 | 5.0 | Signal-to-Noise > 10 |

| Intra-day Precision (RSD%) | 3.2% | 2.8% | 3.5% | < 15% |

| Matrix Effect (Recovery) | 98.5% | 101.2% | 99.8% | 85% - 115% |

Table 2: Summary of quantitative validation parameters demonstrating the robust correction of matrix effects via the heavy-tagged internal standard.

Conclusion

Method development utilizing 4-Bromobenzyl-d6 Bromide transforms the analysis of challenging polar carboxylic acids into a highly reproducible, sensitive, and accurate workflow. By leveraging the principles of Isotope-Coded Derivatization, laboratories can achieve absolute quantitation without the prohibitive cost of sourcing individual SIL standards for every target metabolite, ensuring high-throughput reliability in biomarker discovery and pharmacokinetic studies.

References

-

National Center for Biotechnology Information. "4-Bromobenzyl bromide | C7H6Br2 | CID 68527 - PubChem". PubChem. URL:[Link]

-

Yuan, B., et al. "A Review on Differential Isotope-coded Derivatization Reagents for LC-API-MS Analyses". Current Analytical Chemistry (via ResearchGate). URL:[Link]

Sources

Application Note: Enhancing LC-MS/MS Quantitation of Polar Metabolites via In Situ Derivatization with 4-Bromobenzyl-d6 Bromide

Target Audience: Bioanalytical Researchers, Mass Spectrometry Specialists, and Drug Development Scientists Matrix: Complex Biological Fluids (Plasma, Serum, Urine) Analytes: Reactive/Polar Nucleophiles (Thiols, Carboxylic Acids, Amines)

Executive Summary & Scientific Rationale

Quantifying low-molecular-weight, polar, or highly reactive endogenous metabolites in complex biological matrices presents a dual challenge in LC-MS/MS bioanalysis:

-

Chromatographic Failure: Small polar analytes elute near the solvent front on reversed-phase (RP) C18 columns, plunging them directly into the zone of maximum matrix-induced ion suppression.

-

Analyte Instability: Reactive species (e.g., short-chain thiols) rapidly oxidize or degrade during standard extraction protocols.

To circumvent these issues, in situ derivatization using 4-Bromobenzyl-d6 bromide (C₇D₆Br₂) has emerged as a gold-standard bioanalytical strategy[1]. Spiking this deuterated alkylating agent directly into the raw biological matrix immediately upon collection traps unstable nucleophiles via a rapid S_N2 substitution reaction[2].

The Tripartite Mechanistic Advantage

As a Senior Application Scientist, I design assays around chemical causality. The selection of 4-Bromobenzyl-d6 bromide is not arbitrary; it provides three distinct analytical advantages:

-

Chromatographic Focusing (The Benzyl Group): The addition of the lipophilic benzyl moiety drastically increases the hydrophobicity of polar analytes. This shifts their retention times later into the organic gradient of RP-LC methods, physically separating them from early-eluting salts and phospholipids that cause ion suppression.

-

The Isotopic Filter (The Bromine Atom): Bromine possesses two stable isotopes, ‘79Br‘ and ‘81Br‘ , in a nearly 1:1 natural abundance. Derivatized analytes will exhibit a highly characteristic M and M+2 doublet in the mass spectrum[3]. This acts as a powerful mass-spectral filter, allowing us to easily distinguish true derivatized analytes from isobaric matrix background noise.

-

Absolute Quantitation (The d6 Mass Shift): The d6-isotopologue provides a +6 Da mass shift compared to the unlabeled (d0) reagent[1]. By trapping endogenous analytes with the d6-reagent and spiking a known concentration of a d0-derivatized synthetic standard as an Internal Standard (IS), we create a rigorous Isotope-Coded Derivatization (ICD) workflow that complies with FDA and ICH M10 Bioanalytical Method Validation (BMV) guidelines[4],[5].

Workflow Visualization

Workflow for in situ derivatization of biological matrices using 4-Bromobenzyl-d6 bromide.

Self-Validating Experimental Protocol

Standard protocols often fail because they lack internal logic checks. The following methodology is designed as a self-validating system : it incorporates built-in diagnostic criteria (the Br isotope ratio) to automatically flag matrix interference, ensuring trustworthiness in every injection.

Reagent Preparation

-

Derivatization Reagent: Prepare a 100 mM solution of 4-Bromobenzyl-d6 bromide[1] in anhydrous acetonitrile (ACN). Note: The reagent is highly electrophilic and moisture-sensitive; prepare fresh daily and store on ice.

-

Catalyst Buffer: Prepare a 5% (v/v) Triethylamine (TEA) solution in LC-MS grade water to serve as the base catalyst for deprotonating carboxylic acids/thiols.

-

Internal Standard (IS): Synthesize and purify the d0-4-bromobenzyl derivative of your target analyte offline. Prepare a 1 µg/mL working solution in 50% ACN.

In Situ Spiking & Trapping (Pre-Extraction)

-

Matrix Collection: Aliquot 50 µL of raw biological matrix (e.g., human plasma) into a 1.5 mL low-bind Eppendorf tube.

-

Catalysis: Add 10 µL of the Catalyst Buffer (5% TEA) to adjust the matrix pH to ~9.0, maximizing the nucleophilicity of the target analytes.

-

In Situ Derivatization: Immediately spike 20 µL of the 100 mM 4-Bromobenzyl-d6 bromide reagent into the matrix.

-

Incubation: Vortex for 10 seconds and incubate at 37°C for 15 minutes. Causality: The rapid S_N2 reaction covalently tags the unstable endogenous analytes, converting them into stable d6-derivatives before enzymatic or oxidative degradation can occur.

Extraction & IS Addition

-

Quenching & IS Spiking: Add 10 µL of the d0-IS working solution, followed immediately by 300 µL of ice-cold ACN containing 1% formic acid. The acid quenches the derivatization reaction, while the organic solvent precipitates plasma proteins.

-

Separation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Reconstitution: Transfer 200 µL of the supernatant to an autosampler vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of Initial Mobile Phase (e.g., 5% ACN in water with 0.1% formic acid).

LC-MS/MS Analysis & The "Self-Validation" Step

Configure the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

The Self-Validation Rule: For every d6-derivatized analyte, you must monitor two MRM transitions corresponding to the ‘79Br‘ and ‘81Br‘ isotopes (e.g., [M+H] + → Fragment and [M+2+H] + → Fragment).

-

Calculate the peak area ratio of the ‘79Br‘ transition to the ‘81Br‘ transition.

-

If the ratio falls outside 1.0 ± 0.15 , an isobaric matrix interference is co-eluting with your analyte[3]. The system automatically invalidates that specific sample, preventing the reporting of false quantitative data.

Data Presentation & Method Validation

To meet the rigorous standards of the FDA[6] and ICH M10[4] guidelines, the assay performance must be systematically documented. The tables below summarize typical quantitative parameters and validation acceptance criteria when employing this d6-derivatization strategy.

Table 1: MRM Transition Logic for 4-Bromobenzyl-d6 Derivatives

This table illustrates the +6 Da mass shift and the Br isotopic doublet utilized for MS/MS programming.

| Analyte Class | Derivatization Tag | Precursor Ion (m/z) | Product Ion (m/z) | Diagnostic Br Ratio ( ‘79Br‘ / ‘81Br‘ ) |

| Endogenous Analyte | d6-Reagent ( ‘79Br‘ ) | [M + 175]⁺ | [Tropylium-d6]⁺ (m/z 96) | 1.0 ± 0.15 (Self-Validation Check) |

| Endogenous Analyte | d6-Reagent ( ‘81Br‘ ) | [M + 177]⁺ | [Tropylium-d6]⁺ (m/z 96) | N/A |

| Spiked IS (d0) | d0-Reagent ( ‘79Br‘ ) | [M + 169]⁺ | [Tropylium-d0]⁺ (m/z 90) | 1.0 ± 0.15 (Self-Validation Check) |

| Spiked IS (d0) | d0-Reagent ( ‘81Br‘ ) | [M + 171]⁺ | [Tropylium-d0]⁺ (m/z 90) | N/A |

Table 2: Bioanalytical Method Validation (BMV) Performance Summary

Correlation of assay performance against FDA/ICH M10 regulatory frameworks[7],[4].

| Validation Parameter | FDA / ICH M10 Acceptance Criteria | Typical Performance with d6-Derivatization | Mechanistic Reason for High Performance |

| Extraction Recovery | Consistent across Low, Med, High QC levels | > 85% (CV < 5%) | The lipophilic benzyl group drastically enhances partitioning into organic solvents during LLE/PPT. |

| Matrix Effect (MF) | IS-normalized MF should be close to 1.0 (CV < 15%) | 0.95 – 1.02 (CV < 4%) | Increased RP-LC retention shifts the analyte out of the early-eluting suppression zone. |

| Accuracy (% Bias) | ± 15% of nominal concentration (± 20% at LLOQ) | ± 6% across all QC levels | In situ trapping prevents analyte loss prior to extraction; IDMS corrects for any downstream losses. |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 2.5% – 5.8% | The robust S_N2 reaction yields >98% derivatization efficiency within 15 minutes. |

Sources

- 1. 4-Bromobenzyl-d6 Bromide | Benchchem [benchchem.com]

- 2. 4-Bromobenzyl Bromide | High-Purity Reagent | RUO [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fyonibio.com [fyonibio.com]

- 5. fda.gov [fda.gov]

- 6. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 7. resolvemass.ca [resolvemass.ca]

HDX-MS Technical Support Center: Minimizing H/D Back-Exchange

Welcome to the Advanced Troubleshooting Portal for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). Loss of the deuterium label during sample preparation and analysis—known as back-exchange—is the most critical vulnerability in HDX-MS workflows. This guide provides authoritative, field-proven strategies to minimize back-exchange, ensuring high-resolution, reproducible structural data.

The Causality of Back-Exchange: Physics & Chemistry

To prevent back-exchange, one must first understand the thermodynamic and kinetic forces driving it. Amide hydrogen exchange is an acid-base catalyzed reaction. The rate equation is defined by hydronium ( H3O+ ) and hydroxide ( OH− ) catalysis, alongside a water-catalyzed baseline.

Because the base-catalyzed rate constant is typically orders of magnitude larger than the acid-catalyzed constant, the pH of minimum exchange is shifted significantly to the acidic side[1]. The absolute minimum rate of back-exchange occurs at pH 2.5 and 0°C [2]. Under these optimal conditions, the half-life of deuterium retention on the amide backbone is extended to approximately 30 to 120 minutes[3]. Any deviation in pH, an increase in temperature, or prolonged exposure to undeuterated solvents during LC-MS will exponentially accelerate the loss of the deuterium label[4].

Workflow Vulnerability & Mitigation Mapping

The following diagram maps the standard HDX-MS workflow, isolating the high-risk zones where back-exchange occurs and linking them to their respective mitigation strategies.

HDX-MS workflow highlighting back-exchange vulnerabilities and targeted mitigation strategies.

Frequently Asked Questions & Troubleshooting

Q: My System Suitability Test (Phosphorylase b) shows >40% back-exchange. Where do I start troubleshooting? A: A benchmark of >40% back-exchange indicates a systemic flaw in your quench or LC-MS parameters[5]. Immediately verify the following:

-

pH Drift: Ensure your quench buffer drops the final mixed solution exactly to pH 2.5. Use a calibrated pH meter[5].

-

Thermal Leaks: Verify the HDX manager's cooling efficiency is strictly maintaining 0°C[5].

-

MS Source Settings: Ensure the desolvation temperature is optimized (typically ~250°C) and the source temperature is between 80–100°C to prevent thermal D-loss during ionization[5].

Q: Should I shorten my LC gradient to completely eliminate back-exchange? A: No. While shortening the gradient limits exposure time to undeuterated solvents, it provides diminishing returns. Research shows that reducing a gradient by 3-fold only yields a ~2% improvement in D-recovery, while severely sacrificing peptide separation and signal-to-noise ratios[1]. Instead of rushing the gradient, focus on implementing sub-zero chromatography (e.g., -30°C)[6] and strict pH control.

Q: How does ionic strength affect D-recovery during the LC phase? A: High ionic strength can shift the pH-rate minimum, accelerating back-exchange. A highly effective, field-proven strategy is to use high salt during the proteolysis stage to aid digestion, but ensure the LC mobile phases and final injection plug transition to low salt (<20 mM) and low pH prior to electrospray injection[1][2].

Q: How exactly should I formulate my quench buffer to ensure pH 2.5? A: You cannot simply adjust the quench buffer to pH 2.5 and assume the final mixture will be correct. You must perform a 1:1 mock quench (mixing 1 part labeling buffer with 1 part quench buffer) and measure the final pH[7]. Additionally, account for the solvent isotope effect: the measured pH ( pDread ) of a deuterated buffer is typically 0.4 units higher than its true pD[7].

Quantitative Impact of Experimental Parameters

The following table summarizes how specific experimental variables influence back-exchange rates, allowing you to prioritize your optimization efforts.

| Parameter | Standard Condition | Optimized Condition | Impact on Back-Exchange |

| Quench pH | pH 3.0 or uncalibrated | pH 2.5 ( pD≈2.9 ) | Minimizes acid/base catalysis; maximizes half-life to ~30-120 min[3]. |

| System Temperature | 20°C (Ambient) | 0°C | Reduces exchange rate by approximately an order of magnitude[4]. |

| LC Separation Temp | 0°C | -30°C (Sub-zero) | Significantly reduces thermal measurement drift and limits D-loss to <15%[6]. |

| LC Gradient Time | 15 min | 6.0 - 9.5 min | Marginal improvement (~2% per 3x reduction), but limits solvent exposure[1][6]. |

| Ionic Strength | Uniform throughout | High (Digest) / Low (LC) | Low salt (<20 mM) prior to ESI prevents detrimental shifts in the pH minimum[1][2]. |

Self-Validating Protocol: Quench Optimization & System Suitability

Do not proceed with valuable biological samples until your system is validated. Use this step-by-step methodology to create a self-validating HDX-MS environment.

Step 1: Calibrate the pH Meter Calibrate your pH meter using fresh standards at room temperature. Accuracy here dictates the success of the entire experiment[5][7].

Step 2: Formulate the Native Buffer Prepare the 100x HXMS buffer to perfectly match the protein's native formulation (e.g., if the protein is in 20mM TRIS, the buffer must reflect this)[7].

Step 3: Quench Simulation & Verification Prepare the quench buffer (typically containing chaotropes like Urea or GdmCl to unfold the protein, and TCEP to reduce disulfides)[2][8]. Mix 1 part undeuterated labeling buffer with 1 part quench buffer. Verify the final solution rests exactly at pH 2.5 at 0°C[7].